Betanidin sulfate
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Overview
Description
Betanidin sulfate is a naturally occurring compound belonging to the betalain pigment group, specifically the betacyanins, which are responsible for the red-violet coloration in various plants. Betanidin is the aglycone form of betanin, commonly found in red beets (Beta vulgaris). These pigments are known for their antioxidant properties and are widely used in the food industry as natural colorants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betanidin can be synthesized from betanin through hydrolysis. The process involves reacting betanin with dilute ammonia in the presence of l-proline, resulting in the formation of indicaxanthin. This intermediate can then be converted into betanidin by reacting it with excess S-cyclodopa .
Industrial Production Methods: Industrial production of betanidin sulfate often involves extraction from natural sources such as red beets. The extraction process typically includes maceration, filtration, and purification steps to isolate the pigment. High-performance liquid chromatography (HPLC) is commonly used for the quantification and purification of betanidin .
Chemical Reactions Analysis
Types of Reactions: Betanidin undergoes various chemical reactions, including oxidation, reduction, and glycosylation. Oxidation of betanidin can generate radical cations, which further react to form neutral phenoxy radicals .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to betanidin, forming compounds like betanin (betanidin 5-O-glucoside).
Major Products:
Oxidation: Formation of phenoxy radicals.
Reduction: Formation of reduced betanidin derivatives.
Glycosylation: Formation of glycosylated betanidin derivatives such as betanin.
Scientific Research Applications
Betanidin sulfate has a wide range of applications in scientific research:
Mechanism of Action
Betanidin exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species. This activity is facilitated by the presence of hydroxyl groups on the betanidin molecule, which can undergo oxidation-reduction reactions .
Comparison with Similar Compounds
Betanin: The glycosylated form of betanidin, commonly found in red beets.
Indicaxanthin: A yellow pigment derived from betanin through hydrolysis.
Gomphrenin: Another glycosylated form of betanidin found in certain plants.
Uniqueness: Betanidin sulfate is unique due to its potent antioxidant properties and its ability to undergo various chemical modifications, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
37717-82-1 |
---|---|
Molecular Formula |
C18H16N2O12S |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
(4E)-6-carboxy-4-[2-(2-carboxy-5,6-dihydroxyindol-1-ium-1-ylidene)ethylidene]-2,3-dihydro-1H-pyridin-1-ium-2-carboxylate;hydrogen sulfate |
InChI |
InChI=1S/C18H14N2O8.H2O4S/c21-14-6-9-5-13(18(27)28)20(12(9)7-15(14)22)2-1-8-3-10(16(23)24)19-11(4-8)17(25)26;1-5(2,3)4/h1-3,5-7,11H,4H2,(H5,21,22,23,24,25,26,27,28);(H2,1,2,3,4) |
InChI Key |
NNVGPBLBYBOOHJ-UHFFFAOYSA-N |
Isomeric SMILES |
C\1C([NH2+]C(=C/C1=C/C=[N+]2C3=CC(=C(C=C3C=C2C(=O)O)O)O)C(=O)O)C(=O)[O-].OS(=O)(=O)[O-] |
Canonical SMILES |
C1C([NH2+]C(=CC1=CC=[N+]2C3=CC(=C(C=C3C=C2C(=O)O)O)O)C(=O)O)C(=O)[O-].OS(=O)(=O)[O-] |
Origin of Product |
United States |
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